Mettl3-IN-1

Description

Properties

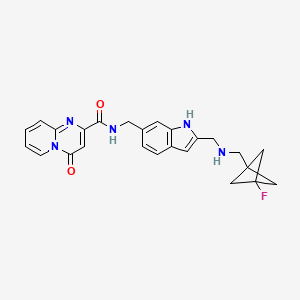

Molecular Formula |

C25H24FN5O2 |

|---|---|

Molecular Weight |

445.5 g/mol |

IUPAC Name |

N-[[2-[[(3-fluoro-1-bicyclo[1.1.1]pentanyl)methylamino]methyl]-1H-indol-6-yl]methyl]-4-oxopyrido[1,2-a]pyrimidine-2-carboxamide |

InChI |

InChI=1S/C25H24FN5O2/c26-25-12-24(13-25,14-25)15-27-11-18-8-17-5-4-16(7-19(17)29-18)10-28-23(33)20-9-22(32)31-6-2-1-3-21(31)30-20/h1-9,27,29H,10-15H2,(H,28,33) |

InChI Key |

BIZDSLHMJYUZMJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C2(CC1(C2)F)CNCC3=CC4=C(N3)C=C(C=C4)CNC(=O)C5=CC(=O)N6C=CC=CC6=N5 |

Origin of Product |

United States |

Foundational & Exploratory

Mettl3-IN-1: An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Mettl3-IN-1, a representative potent and selective small-molecule inhibitor of the N6-methyladenosine (m6A) writer enzyme, METTL3. The information presented herein is curated from publicly available preclinical and clinical research, focusing on the core molecular interactions, cellular consequences, and therapeutic rationale for targeting METTL3 in oncology. For clarity and to provide concrete data, this guide will focus on well-characterized METTL3 inhibitors such as STM2457, UZH1a, and the clinical candidate STC-15 as illustrative examples of the "this compound" class of inhibitors.

Core Mechanism of Action: Competitive Inhibition of the METTL3-METTL14 Complex

This compound acts as a catalytic inhibitor of the METTL3-METTL14 methyltransferase complex.[1][2] This complex is responsible for the majority of m6A modifications on messenger RNA (mRNA) in eukaryotic cells. The catalytic activity resides within the METTL3 subunit, which binds the methyl donor S-adenosylmethionine (SAM).[3] this compound inhibitors are designed to be competitive with SAM, binding to the SAM-binding pocket of METTL3 and thereby preventing the transfer of a methyl group to adenosine residues on mRNA.[2] This direct inhibition of the enzyme's catalytic function leads to a global reduction in m6A levels in the cell.[1][2]

Quantitative Data on METTL3 Inhibitors

The potency and selectivity of this compound class inhibitors have been characterized through various biochemical and cellular assays. The following tables summarize key quantitative data for representative inhibitors.

| Inhibitor | Target | Assay Type | IC50 | Ki | Reference |

| STM2457 | METTL3/14 | Biochemical | 16.9 nM | - | [1][2][4] |

| UZH1a | METTL3 | Biochemical | 280 nM | - | [5][6] |

| Inhibitor | Cell Line | Assay Type | IC50 / EC50 | Reference |

| STM2457 | MOLM-13 (AML) | Cell Viability | ~1 µM | [2] |

| UZH1a | MOLM-13 (AML) | Cell Viability | 11 µM | [5][6] |

| UZH1a | MOLM-13 (AML) | m6A Reduction | 4.6 µM | [5][6] |

Downstream Cellular Consequences of METTL3 Inhibition

The reduction in m6A levels induced by this compound triggers a cascade of cellular events, ultimately leading to anti-tumor effects.

Altered RNA Stability and Translation

The m6A modification is a critical regulator of mRNA fate. By removing this mark, this compound can alter the stability and translation of key oncogenic transcripts. For example, inhibition of METTL3 has been shown to decrease the stability and translation of mRNAs encoding proteins involved in cancer cell proliferation and survival, such as MYC, BCL2, and PTEN.

Induction of an Innate Immune Response

A key mechanism of action for this compound class inhibitors is the induction of a cell-intrinsic interferon response. The global decrease in m6A leads to the accumulation of double-stranded RNA (dsRNA), which is recognized by cellular pattern recognition receptors. This triggers a signaling cascade that results in the production of type I interferons and the upregulation of interferon-stimulated genes (ISGs). This "viral mimicry" enhances the immunogenicity of cancer cells, making them more susceptible to immune-mediated killing. Preclinical data for the clinical candidate STC-15 has demonstrated that METTL3 inhibition stimulates immune cells and activates interferon pathways.[7][8]

Cell Cycle Arrest and Apoptosis

The culmination of altered gene expression and the induction of an immune response is the inhibition of cancer cell growth and the induction of programmed cell death (apoptosis). In acute myeloid leukemia (AML) cells, for instance, treatment with METTL3 inhibitors leads to cell cycle arrest and increased apoptosis.[5]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its characterization.

Caption: Signaling pathway of this compound action.

Caption: Experimental workflow for this compound characterization.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to characterize this compound class inhibitors.

METTL3/METTL14 Biochemical Activity Assay (Radiometric HotSpot Assay)

This assay measures the transfer of a radiolabeled methyl group from [3H]-SAM to a substrate RNA.

-

Reaction Setup: Prepare a reaction mixture containing recombinant human METTL3/METTL14 complex, a synthetic RNA oligonucleotide substrate, and varying concentrations of the this compound inhibitor in a suitable reaction buffer.

-

Initiation: Start the reaction by adding [3H]-S-adenosylmethionine.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Capture: Stop the reaction and spot the mixture onto a filter membrane that binds the RNA substrate.

-

Washing: Wash the membrane to remove unincorporated [3H]-SAM.

-

Detection: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is used to confirm target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

-

Cell Treatment: Treat intact cells with varying concentrations of the this compound inhibitor or vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures for a short duration (e.g., 3 minutes).

-

Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Detection: Analyze the amount of soluble METTL3 in the supernatant by Western blotting or other protein detection methods.

-

Data Analysis: Plot the amount of soluble METTL3 as a function of temperature for each inhibitor concentration. An increase in the melting temperature (Tm) indicates target engagement.

Cellular m6A Quantification by LC-MS/MS

This method provides a quantitative measurement of global m6A levels in cellular RNA.

-

Cell Culture and Treatment: Culture cells to the desired density and treat with the this compound inhibitor or vehicle for a specified time.

-

RNA Extraction: Extract total RNA from the cells.

-

mRNA Purification: Isolate mRNA from the total RNA using oligo(dT)-magnetic beads.

-

RNA Digestion: Digest the mRNA into single nucleosides using a cocktail of nucleases.

-

LC-MS/MS Analysis: Separate and quantify the nucleosides (including adenosine and N6-methyladenosine) using liquid chromatography-tandem mass spectrometry.

-

Data Analysis: Calculate the ratio of m6A to adenosine to determine the global m6A level and assess the extent of inhibition.

Clinical Development and Future Perspectives

The development of METTL3 inhibitors is a rapidly advancing field in oncology. The first-in-class METTL3 inhibitor, STC-15, is currently in Phase 1 clinical trials for patients with advanced solid tumors (NCT05584111).[8][9] The results from this and other ongoing studies will be crucial in validating METTL3 as a therapeutic target and in defining the patient populations most likely to benefit from this novel class of anti-cancer agents. The unique mechanism of action, particularly the induction of an anti-tumor immune response, suggests that this compound inhibitors may have broad applicability, both as monotherapies and in combination with other cancer treatments such as immune checkpoint inhibitors.[7] Further research will continue to elucidate the complex downstream effects of METTL3 inhibition and identify predictive biomarkers to guide clinical development.

References

- 1. glpbio.com [glpbio.com]

- 2. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. ascopubs.org [ascopubs.org]

- 8. STORM Therapeutics doses first patient with oral METTL3 targeting drug candidate in a solid tumor Phase 1 study [einpresswire.com]

- 9. targetedonc.com [targetedonc.com]

A Technical Guide to METTL3 Target Protein Interactions

Audience: Researchers, scientists, and drug development professionals.

Introduction: METTL3 as a Prime Therapeutic Target

Methyltransferase-like 3 (METTL3) is the primary catalytic subunit of the N6-methyladenosine (m6A) methyltransferase complex, responsible for the most abundant internal modification in eukaryotic messenger RNA (mRNA).[1] This epitranscriptomic modification is a dynamic and reversible process that critically influences mRNA splicing, stability, nuclear export, translation, and degradation.[1][2] METTL3, a 70 kDa protein, forms a heterodimeric core complex with METTL14. While METTL3 contains the S-adenosylmethionine (SAM)-binding site for methyl group transfer, METTL14 plays a crucial structural role, stabilizing the complex and facilitating RNA substrate binding.[1][3][4]

Dysregulation of METTL3 expression and activity is frequently observed in a wide array of human cancers, including lung, liver, gastric, and breast cancer, as well as acute myeloid leukemia (AML).[4][5][6] In most contexts, METTL3 acts as an oncogene, promoting tumor initiation, proliferation, metastasis, and resistance to therapy.[5][7] It achieves this by modulating the expression of key oncogenes and tumor suppressors through m6A-dependent and independent mechanisms.[2][8] This central role in cancer pathology has positioned METTL3 as a highly attractive target for therapeutic intervention.[6][9] This guide provides an in-depth overview of METTL3's protein interactions, its influence on signaling pathways, and the methodologies used to study these interactions.

The METTL3 Interactome: Core Complexes and Functional Partners

METTL3 does not function in isolation but as part of a large multi-protein assembly known as the m6A-METTL-associated complex (MACOM).[1] This complex ensures the precise deposition of m6A marks on target transcripts.

The Core Methyltransferase Complex

The catalytic core, often called the m6A-METTL Complex (MAC), consists of METTL3 and METTL14.[1] This heterodimer then associates with Wilms' tumor 1-associated protein (WTAP), which is required for localizing the complex to nuclear speckles.[3] Further stability and substrate specificity are conferred by other key interacting partners.[1][4]

Other Key Functional Interactors

Beyond the core MACOM complex, METTL3 interacts with a host of other proteins that modulate its function, stability, and downstream effects. These interactions can be m6A-dependent or independent. A summary of key interactors is presented in Table 1.

Table 1: Summary of Key METTL3 Protein Interactors

| Interacting Protein | Function of Interaction | Cellular Context | Key Experimental Evidence | Citations |

|---|---|---|---|---|

| METTL14 | Forms a stable, catalytically active heterodimer; essential for RNA substrate binding. | Nucleus (Nuclear Speckles) | Co-immunoprecipitation, Crystal Structure | [1][3][4] |

| WTAP | Required for localization of the METTL3/14 dimer to nuclear speckles. | Nucleus (Nuclear Speckles) | Co-immunoprecipitation | [1][3] |

| eIF3h | Recruited by METTL3 to mRNA to promote translation initiation, independent of m6A. | Cytoplasm | Co-immunoprecipitation | [1][2][4] |

| PABPC1 | Binds cytoplasmic METTL3 to facilitate mRNA looping and enhance translation. | Cytoplasm | In vitro Pull-down, Co-IP, PLA | [10][11] |

| p53 | METTL3 interacts with and stabilizes the p53 tumor suppressor protein. | Nucleus | Knockdown Experiments | [1][4][12] |

| USP13 | A deubiquitinase that interacts with and stabilizes METTL3 protein. | Nucleus, Cytoplasm | Co-IP/Mass Spectrometry | [13] |

| Proteasome Subunits | Interact with METTL3, leading to its cleavage into a smaller, active form (METTL3a). | Cytoplasm | Co-IP/Mass Spectrometry | [14] |

| DGCR8 | Interacts with METTL3 to promote the maturation of specific microRNAs (e.g., pri-miR221/222). | Nucleus | Co-immunoprecipitation |[15] |

METTL3 in Cellular Signaling Pathways

METTL3 is a master regulator of gene expression that sits at the nexus of multiple signaling pathways crucial for cell growth, proliferation, and survival. Its dysregulation is a major driver of oncogenesis.

Pro-Tumorigenic Signaling

In the majority of cancers, METTL3 functions as an oncogene by enhancing the stability and/or translation of mRNAs encoding key pro-growth proteins.[1][7] This leads to the hyperactivation of several critical signaling cascades.

-

PI3K/AKT/mTOR Pathway: METTL3 promotes this pathway by enhancing the expression of upstream activators like EGFR or by directly targeting key components.[1][15] Knockdown of METTL3 has been shown to reduce the phosphorylation of AKT and its downstream effector, p70S6K, thereby inhibiting cell proliferation and invasion.[2][8]

-

Wnt/β-catenin Pathway: In some cancers, METTL3 activity increases the mRNA stability and expression of crucial Wnt pathway components like LEF1, leading to tumor progression.[1][4]

-

MYC Pathway: METTL3 can increase the m6A modification on MYC mRNA, leading to its enhanced translation and promoting cell proliferation and migration.[1][10]

-

MAPK Pathway: METTL3 has been shown to regulate the RAF/MEK/ERK signaling cascade, promoting proliferation and metastasis in cancers like esophageal squamous cell carcinoma.[4][16]

Tumor Suppressive Roles

In certain cellular contexts, METTL3 can paradoxically act as a tumor suppressor. This function is often dependent on the status of other key proteins, notably p53.[4] In response to DNA damage, METTL3 can stabilize p53 and methylate the transcripts of p53 target genes, contributing to cell cycle arrest or apoptosis.[1][12] Additionally, in some cancers like colorectal cancer, METTL3 can inhibit proliferation by suppressing the p38/ERK pathway.[15][17]

Targeting METTL3: Inhibitor Interactions and Quantitative Data

The development of small-molecule inhibitors targeting the catalytic activity of METTL3 is a major focus of cancer drug discovery.[1][6] Most current inhibitors are competitive with the methyl-donor co-substrate, S-adenosylmethionine (SAM), binding directly to the METTL3 catalytic pocket.[9][18]

Table 2: Selected Small-Molecule Inhibitors of METTL3

| Inhibitor | Type | IC₅₀ | Assay Method | PDB ID (if available) | Citations |

|---|---|---|---|---|---|

| Hit Compound 1 | SAM-Competitive | 430 µM | Enzymatic Assay | - | [18][19] |

| Compound 54 | SAM-Competitive | 54 nM | HTRF Assay | 7OQL | [18][19] |

| STM2457 | SAM-Competitive | Potent, specific values vary | In vitro / In vivo models | 7O2I | [20][21][22] |

| UZH1a | SAM-Competitive | Potent, specific values vary | In vitro models | - | [20][23] |

| Quercetin | SAM-Competitive | 2.73 µM | In vitro Assay | - | [24] |

| CDIBA (30) | Allosteric | - | HTS Screen | - |[9][25] |

IC₅₀ (Half-maximal inhibitory concentration) values indicate the potency of an inhibitor.

Key Experimental Methodologies

Studying METTL3 protein-protein and protein-RNA interactions requires a combination of in vitro and in vivo techniques. Below are protocols for key experiments commonly cited in METTL3 research.

Co-Immunoprecipitation (Co-IP) for Protein Interaction Discovery

This technique is used to isolate a protein of interest (METTL3) from a cell lysate and identify its binding partners.

Protocol:

-

Cell Lysis: Culture and harvest cells (e.g., 293T, T47D) expressing the target protein. Lyse cells in a non-denaturing IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors).[14]

-

Pre-clearing: Incubate the cell lysate with Protein A/G magnetic beads for 1 hour at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Add a primary antibody specific to METTL3 (or a tag like FLAG) to the pre-cleared lysate. Incubate for 4 hours to overnight at 4°C with gentle rotation to form antibody-antigen complexes.

-

Complex Capture: Add fresh Protein A/G magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture the antibody-antigen complexes.

-

Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with IP Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 0.05% NP-40) to remove non-specifically bound proteins.[26] An optional RNase A treatment can be included to determine if the interaction is RNA-dependent.[11]

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE loading buffer.

-

Analysis:

-

Western Blot: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against suspected interacting proteins.[14]

-

Mass Spectrometry (LC-MS/MS): For unbiased discovery, digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry to identify all co-precipitated proteins.[13][14]

-

GST Pull-Down Assay for In Vitro Interaction Validation

This assay is used to confirm a direct physical interaction between two purified proteins.

Protocol:

-

Protein Expression: Express one protein as a Glutathione S-transferase (GST) fusion protein (the "bait," e.g., GST-METTL3) and the other protein as a native or tagged protein (the "prey," e.g., PABPC1) in a suitable expression system (e.g., E. coli BL21).[14][27]

-

Bait Immobilization: Incubate the lysate containing the GST-fusion protein with Glutathione-Sepharose beads. The GST tag will bind specifically to the glutathione on the beads. Wash the beads to remove unbound proteins.

-

Binding Reaction: Incubate the immobilized GST-bait protein with the purified prey protein (or a lysate containing it) for 1-4 hours at 4°C. Include a control reaction with GST protein alone.

-

Washing: Wash the beads extensively with a suitable buffer (e.g., PBS with 0.1% Triton X-100) to remove non-interacting prey protein.

-

Elution and Analysis: Elute the proteins from the beads and analyze the eluate by SDS-PAGE and Western blotting using an antibody against the prey protein to confirm the interaction.[11]

Methylated RNA Immunoprecipitation (MeRIP) followed by RT-qPCR

This technique identifies specific RNA transcripts that are methylated by METTL3.

Protocol:

-

RNA Isolation and Fragmentation: Isolate total RNA or mRNA from cells of interest. Fragment the RNA to an average size of ~100-200 nucleotides using RNA fragmentation reagents or sonication.[26]

-

Immunoprecipitation: Incubate the fragmented RNA with an m6A-specific antibody overnight at 4°C.

-

Complex Capture: Add Protein A/G magnetic beads to capture the antibody-RNA complexes.

-

Washing: Wash the beads multiple times to remove non-specifically bound RNA.

-

RNA Elution: Elute the m6A-containing RNA fragments from the antibody/beads.

-

Analysis (RT-qPCR): Purify the eluted RNA. Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific to a target gene of interest (e.g., TMEM127, SFPQ) to quantify its enrichment in the m6A-immunoprecipitated fraction compared to an input control.[14][28][29] A significant enrichment indicates that the transcript is m6A-modified.

Conclusion and Future Directions

METTL3 is a central player in the epitranscriptomic regulation of gene expression, with profound implications for cancer biology. Its interactions with core methyltransferase complex components, signaling molecules, and translation machinery highlight its multifaceted role in controlling cellular processes. The validation of METTL3 as a therapeutic target has spurred the development of potent and specific small-molecule inhibitors, which show significant promise in preclinical models.[20]

Future research will likely focus on several key areas:

-

Expanding the Interactome: Uncovering novel, context-specific METTL3 interactors will provide deeper insights into its regulation and diverse functions.

-

m6A-Independent Functions: Further elucidating the mechanisms by which cytoplasmic METTL3 promotes translation independently of its catalytic activity is crucial.[2][10]

-

Therapeutic Development: Advancing current inhibitors into clinical trials and developing novel therapeutic modalities, such as allosteric inhibitors or PROTACs, will be a major priority.[9]

-

Biomarker Identification: Identifying reliable biomarkers to predict which patient populations will respond best to METTL3-targeted therapies is essential for clinical success.[20]

A thorough understanding of the METTL3 interaction network is fundamental to fully harnessing its therapeutic potential and developing next-generation cancer treatments.

References

- 1. bellbrooklabs.com [bellbrooklabs.com]

- 2. Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Interactions, localization, and phosphorylation of the m6A generating METTL3–METTL14–WTAP complex - PMC [pmc.ncbi.nlm.nih.gov]

- 4. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What are METTL3 inhibitors and how do they work? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. tandfonline.com [tandfonline.com]

- 10. METTL3 as a master regulator of translation in cancer: mechanisms and implications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. A cleaved METTL3 potentiates the METTL3-WTAP interaction and breast cancer progression [elifesciences.org]

- 15. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. METTL3 Facilitates Tumor Progression by COL12A1/MAPK Signaling Pathway in Esophageal Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. METTL3 - Wikipedia [en.wikipedia.org]

- 18. Structure-Based Design of Inhibitors of the m6A-RNA Writer Enzyme METTL3 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Alternative splicing of METTL3 explains apparently METTL3-independent m6A modifications in mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Integrating machine learning and protein–ligand interaction profiling for the discovery of METTL3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 23. [PDF] Structure-Based Design of Inhibitors of the m6A-RNA Writer Enzyme METTL3 | Semantic Scholar [semanticscholar.org]

- 24. Discovery of METTL3 Small Molecule Inhibitors by Virtual Screening of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. METTL3 regulates breast cancer-associated alternative splicing switches - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A cleaved METTL3 potentiates the METTL3–WTAP interaction and breast cancer progression | eLife [elifesciences.org]

- 28. METTL3 regulates alternative splicing of cell cycle-related genes via crosstalk between mRNA m6A modifications and splicing factors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

The Disruption of the m6A Code: A Technical Guide to the Impact of Mettl3-IN-1 on RNA Methylation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells, playing a pivotal role in the regulation of gene expression through its influence on mRNA stability, splicing, translation, and localization. The primary enzyme responsible for depositing this critical mark is the METTL3-METTL14 methyltransferase complex, with METTL3 serving as the catalytic subunit. Dysregulation of METTL3 activity and the subsequent alteration of the m6A landscape have been implicated in the pathogenesis of numerous diseases, most notably in acute myeloid leukemia (AML) and other cancers.[1][2][3] This has positioned METTL3 as a compelling therapeutic target for the development of novel anti-cancer therapies.

This technical guide provides an in-depth overview of the effects of Mettl3-IN-1, a potent and selective small-molecule inhibitor of METTL3, on m6A RNA methylation. We will delve into its mechanism of action, present quantitative data on its efficacy, detail key experimental protocols for its characterization, and visualize the signaling pathways it perturbs.

Mechanism of Action of this compound

This compound and its close analog, STM2457, are first-in-class catalytic inhibitors of METTL3.[4] These compounds act as S-adenosylmethionine (SAM)-competitive inhibitors, binding to the SAM-binding pocket of METTL3 and thereby preventing the transfer of a methyl group to adenosine residues on target mRNAs.[4] This inhibition is highly specific for METTL3, with minimal off-target effects on other RNA, DNA, or protein methyltransferases.[4] By inhibiting the catalytic activity of METTL3, this compound leads to a global reduction in m6A levels on poly-A+ enriched RNA.[4][5] This decrease in m6A modification disrupts the post-transcriptional regulation of a multitude of genes, including key oncogenes, leading to anti-leukemic effects such as reduced cell proliferation, induction of apoptosis, and myeloid differentiation in AML cells.[4][6]

Data Presentation

The following tables summarize the quantitative data on the biochemical and cellular activity of the METTL3 inhibitor STM2457, a compound closely related or identical to this compound.

Table 1: Biochemical and Cellular Activity of STM2457

| Parameter | Value | Cell Line/System | Reference |

| Biochemical IC50 | 16.9 nM | METTL3/METTL14 complex | [4] |

| Binding Affinity (Kd) | 1.4 nM | METTL3/METTL14 complex | [4] |

| Cellular IC50 | See Table 2 | Various AML cell lines | [4] |

| m6A Reduction | Dose-dependent | MOLM-13 cells | [4] |

Table 2: Cellular IC50 Values of STM2457 in a Panel of AML Cell Lines

| Cell Line | IC50 (µM) |

| MOLM-13 | 8.699 |

| MV4-11 | 1.2 |

| OCI-AML2 | >10 |

| OCI-AML3 | 0.6 |

| NOMO-1 | 10.3 |

| THP-1 | 2.5 |

| HL-60 | >10 |

| KG-1 | >10 |

Data extracted from dose-response curves presented in Yankova, E., et al. (2021).[4]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are outlines for several essential assays used to characterize METTL3 inhibitors.

Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq)

MeRIP-seq is a powerful technique to map the transcriptome-wide distribution of m6A.[1][7][8]

Objective: To identify and quantify m6A-containing RNA transcripts on a global scale.

Methodology:

-

RNA Isolation and Fragmentation: Isolate total RNA from cells or tissues of interest and fragment the RNA to an appropriate size (typically around 100 nucleotides).

-

Immunoprecipitation: Incubate the fragmented RNA with an anti-m6A antibody to specifically pull down RNA fragments containing the m6A modification.

-

Washing and Elution: Wash the antibody-RNA complexes to remove non-specifically bound RNA and then elute the m6A-enriched RNA fragments.

-

Library Preparation: Prepare sequencing libraries from the immunoprecipitated RNA and from an input control (a sample of the fragmented RNA that did not undergo immunoprecipitation).

-

High-Throughput Sequencing: Sequence the prepared libraries using a next-generation sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify m6A-enriched regions. The input control is used to normalize for biases in RNA fragmentation and sequencing.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for METTL3 Activity

AlphaLISA is a bead-based immunoassay that can be adapted to measure the activity of methyltransferases like METTL3.[9][10][11]

Objective: To quantify the in vitro activity of METTL3 and assess the potency of inhibitors.

Methodology:

-

Reaction Setup: In a microplate, combine the METTL3/METTL14 enzyme complex, a biotinylated RNA substrate containing a consensus m6A motif, and the methyl donor SAM. Include the test inhibitor (e.g., this compound) at various concentrations.

-

Enzymatic Reaction: Incubate the reaction mixture to allow for the methylation of the RNA substrate.

-

Detection: Add streptavidin-coated donor beads and anti-m6A antibody-conjugated acceptor beads.

-

Signal Generation: If the RNA substrate is methylated, the anti-m6A acceptor beads will bind to it. The biotinylated substrate will be captured by the streptavidin donor beads, bringing the donor and acceptor beads into close proximity. Upon excitation at 680 nm, the donor beads release singlet oxygen, which activates the acceptor beads, resulting in a light emission at 520-620 nm.

-

Data Analysis: The intensity of the emitted light is proportional to the amount of m6A-modified RNA, and thus to the activity of METTL3. The IC50 value of the inhibitor can be calculated from the dose-response curve.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess the target engagement of a drug in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[2][12]

Objective: To confirm that this compound directly binds to and stabilizes METTL3 in intact cells.

Methodology:

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated protein aggregates by centrifugation.

-

Protein Quantification: Quantify the amount of soluble METTL3 in each sample using a method such as Western blotting or an immunoassay.

-

Data Analysis: Plot the amount of soluble METTL3 as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates that the inhibitor has bound to and stabilized the METTL3 protein.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to the action of this compound.

Caption: this compound inhibits the METTL3/14 complex, reducing m6A levels and oncogene translation.

Caption: this compound leads to p53 activation by reducing MDM2 expression.

Caption: Experimental workflow for Methylated RNA Immunoprecipitation Sequencing (MeRIP-seq).

Conclusion

This compound represents a significant advancement in the field of epitranscriptomics, providing a powerful chemical tool to probe the function of m6A RNA methylation and offering a promising therapeutic strategy for diseases driven by METTL3 dysregulation, such as acute myeloid leukemia. Its specific, SAM-competitive mechanism of action leads to a global reduction in m6A levels, which in turn modulates the expression of key oncogenes and tumor suppressor pathways. The data presented herein underscore its potency and cellular efficacy. The detailed experimental protocols provide a foundation for researchers to further investigate the role of METTL3 and the therapeutic potential of its inhibitors. The continued exploration of compounds like this compound will undoubtedly deepen our understanding of the m6A code and may pave the way for a new class of targeted cancer therapies.

References

- 1. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The N6-methyladenosine (m6A)-forming enzyme METTL3 controls myeloid differentiation of normal and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. METTL3-mediated m6A modification of Bcl-2 mRNA promotes non-small cell lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing [polscientific.com]

- 8. MeRIP Sequencing - CD Genomics [cd-genomics.com]

- 9. revvity.com [revvity.com]

- 10. resources.revvity.com [resources.revvity.com]

- 11. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Mettl3 Pathway: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of the Core N6-methyladenosine (m6A) Machinery and its Therapeutic Inhibition

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotic cells, playing a pivotal role in the post-transcriptional regulation of gene expression. This dynamic and reversible process is orchestrated by a complex interplay of proteins, including "writers," "erasers," and "readers." At the heart of the m6A writer complex lies Methyltransferase-like 3 (METTL3), the primary catalytic subunit responsible for depositing the methyl group onto adenosine residues. Dysregulation of METTL3 activity has been implicated in a wide array of human diseases, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the METTL3 pathway, its downstream signaling cascades, and the current landscape of small molecule inhibitors, with a particular focus on Mettl3-IN-1 and other key compounds.

The Core Mettl3 Machinery

METTL3 does not function in isolation but as part of a larger methyltransferase complex. Its catalytic activity is critically dependent on its association with Methyltransferase-like 14 (METTL14), which acts as a structural scaffold to facilitate substrate RNA binding.[1] Together, METTL3 and METTL14 form the stable core of the writer complex. This core complex further associates with other regulatory proteins, including Wilms' tumor 1-associated protein (WTAP), which is crucial for the localization of the complex to nuclear speckles, and other factors that guide the complex to specific RNA sequences.[2] The canonical recognition motif for m6A deposition is RRACH (where R is a purine, A is the methylated adenosine, and H is a non-guanine base).[3]

Once installed, the m6A mark is recognized by "reader" proteins, such as the YTH domain-containing family proteins (YTHDF1, YTHDF2, YTHDF3), which dictate the fate of the modified mRNA. These readers can influence mRNA stability, splicing, nuclear export, and translation efficiency. The m6A modification is reversible, with "eraser" enzymes like FTO and ALKBH5 capable of removing the methyl group, adding another layer of regulatory complexity.

Mettl3 Signaling Pathways in Cancer

Aberrant METTL3 expression and activity are frequently observed in various cancers, where it often functions as an oncogene by promoting cell proliferation, survival, and metastasis. METTL3 exerts its pro-tumorigenic effects by modulating the expression of key cancer-related genes through m6A modification. Several critical signaling pathways are influenced by METTL3 activity:

-

PI3K/AKT/mTOR Pathway: METTL3 has been shown to activate the PI3K/AKT/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[4] This can occur through the m6A-mediated regulation of upstream activators or by affecting the stability and translation of key components of the pathway itself.

-

Wnt/β-catenin Pathway: In several cancers, METTL3 promotes the activation of the Wnt/β-catenin signaling pathway by enhancing the stability or translation of key pathway components, such as β-catenin (CTNNB1) or lymphoid enhancer-binding factor 1 (LEF1).[5]

-

MYC Pathway: The proto-oncogene MYC is a critical driver of cell proliferation and is frequently dysregulated in cancer. METTL3 can enhance MYC expression through m6A-dependent mechanisms that increase the stability and translation of MYC mRNA.[6]

-

MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation and survival. METTL3 can influence this pathway by modulating the expression of upstream regulators or downstream effectors.

The intricate network of METTL3-regulated pathways underscores its central role in cancer biology and highlights its potential as a therapeutic target.

Therapeutic Inhibition of Mettl3

The development of small molecule inhibitors targeting METTL3 has emerged as a promising therapeutic strategy for cancer and other diseases. These inhibitors primarily act by competing with the S-adenosylmethionine (SAM) cofactor, thereby blocking the methyltransferase activity of METTL3.

Key Mettl3 Inhibitors

A number of potent and selective METTL3 inhibitors have been developed and are in various stages of preclinical and clinical investigation.

| Inhibitor | IC50 (nM) | Kd (nM) | Mechanism of Action | Key Findings |

| This compound | N/A | N/A | METTL3 inhibitor | A polyheterocyclic compound identified as a METTL3 inhibitor.[7] |

| STM2457 | 16.9[8] | 1.4[8] | SAM-competitive METTL3 inhibitor | First-in-class, orally active inhibitor; demonstrates anti-leukemic activity in preclinical models.[8] |

| UZH1a | 280[9] | N/A | Selective METTL3 inhibitor | Shows antitumor activity and serves as a chemical probe for studying METTL3.[9] |

| UZH2 | 5[7] | N/A | Potent and selective METTL3 inhibitor | N/A |

| EP652 | 2 (SPA), <10 (intracellular)[7] | N/A | Potent METTL3 inhibitor | Efficacious in preclinical models of liquid and solid tumors.[7] |

| STC-15 | N/A | N/A | Oral METTL3 inhibitor | First METTL3 inhibitor to enter human clinical trials; activates anti-tumor immunity.[7] |

This compound: A Closer Look

This compound is a polyheterocyclic compound that has been identified as an inhibitor of METTL3.[7] It is described in patent WO/2021/111124 as a compound with potential therapeutic applications in proliferative disorders, including cancer.[10] While specific quantitative data such as IC50 values are not widely published, its identification as a METTL3 inhibitor from a reputable source like Storm Therapeutics suggests its potential as a tool compound for research and as a starting point for further drug development.

Experimental Protocols

Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)

MeRIP-Seq is a powerful technique to identify and quantify m6A modifications across the transcriptome.

Materials:

-

Total RNA or mRNA

-

Anti-m6A antibody

-

Protein A/G magnetic beads

-

Fragmentation buffer

-

IP buffer

-

Wash buffers

-

Elution buffer

-

RNA purification kit

-

Library preparation kit for sequencing

Protocol:

-

RNA Fragmentation: Fragment the RNA to an appropriate size (typically around 100 nucleotides) using enzymatic or chemical methods.

-

Immunoprecipitation: Incubate the fragmented RNA with an anti-m6A antibody to specifically capture m6A-containing RNA fragments.

-

Bead Capture: Add Protein A/G magnetic beads to the RNA-antibody mixture to pull down the immune complexes.

-

Washing: Perform a series of washes to remove non-specifically bound RNA.

-

Elution: Elute the m6A-enriched RNA fragments from the beads.

-

RNA Purification: Purify the eluted RNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the immunoprecipitated RNA and a corresponding input control library. Sequence the libraries using a high-throughput sequencing platform.

-

Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify m6A-enriched regions.

Western Blot for Mettl3 Detection

Western blotting is a standard technique to detect and quantify the expression of METTL3 protein in cell or tissue lysates.

Materials:

-

Cell or tissue lysates

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibody against METTL3 (e.g., from Proteintech, Cat No: 15073-1-AP or Cell Signaling Technology, #86132)[11][12]

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels

-

Transfer membrane (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Wash buffer (TBST)

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Sample Preparation: Prepare protein lysates from cells or tissues using a suitable lysis buffer. Determine the protein concentration of each sample.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer for at least 1 hour to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against METTL3 at an optimized dilution (e.g., 1:1000 to 1:10000) overnight at 4°C or for 1-2 hours at room temperature.[11]

-

Washing: Wash the membrane several times with wash buffer to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane again to remove unbound secondary antibody.

-

Detection: Add a chemiluminescent substrate to the membrane and detect the signal using an imaging system.

Conclusion

METTL3 stands as a critical regulator of gene expression through its central role in m6A RNA modification. Its frequent dysregulation in cancer has solidified its position as a high-value therapeutic target. The development of potent and selective small molecule inhibitors, such as this compound and others in clinical development, offers a promising new avenue for cancer therapy. This guide provides a foundational understanding of the METTL3 pathway and the tools to investigate its function, with the goal of accelerating research and drug discovery efforts in this exciting field.

References

- 1. Structural basis for cooperative function of Mettl3 and Mettl14 methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alternative splicing of METTL3 explains apparently METTL3-independent m6A modifications in mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]

- 6. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. bosterbio.com [bosterbio.com]

- 9. New insights into the regulation of METTL3 and its role in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. METTL3 antibody (15073-1-AP) | Proteintech [ptglab.com]

- 12. METTL3 antibody | Cell Signaling Technology [cellsignal.com]

Preclinical Studies of METTL3 Inhibitors: A Technical Guide

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification of eukaryotic messenger RNA (mRNA), playing a pivotal role in various aspects of RNA metabolism, including splicing, stability, translation, and nuclear export.[1][2] The m6A modification is dynamically regulated by a complex interplay of "writer," "eraser," and "reader" proteins. The primary writer complex, responsible for installing the m6A mark, is a heterodimer composed of Methyltransferase-like 3 (METTL3) and METTL14.[2][3] METTL3 is the catalytic subunit of this complex.[1][4] Dysregulation of METTL3 expression and activity has been implicated in the pathogenesis of numerous human diseases, most notably cancer.[3][5] Consequently, the development of small molecule inhibitors targeting METTL3 has emerged as a promising therapeutic strategy. This technical guide provides a comprehensive overview of the preclinical evaluation of METTL3 inhibitors, typified here as "Mettl3-IN-1," summarizing key quantitative data, detailing experimental protocols, and illustrating the underlying biological pathways.

Quantitative Data Summary

The preclinical development of METTL3 inhibitors involves rigorous in vitro and in vivo testing to characterize their potency, selectivity, and anti-tumor efficacy. The following tables summarize key quantitative data for representative METTL3 inhibitors from published studies.

Table 1: In Vitro Potency of METTL3 Inhibitors

| Compound | Target | Assay Type | IC50 (nM) | Cell Line(s) | Reference |

| STM2457 | METTL3 | Biochemical | 280 | - | [6] |

| UZH1a | METTL3 | Biochemical | 280 | - | [7] |

| Compound 1b | METTL3-METTL14 | Biochemical | 8,700 | - | [8] |

Table 2: Cellular Activity of METTL3 Inhibitors

| Compound | Effect | Assay Type | Concentration | Cell Line(s) | Reference |

| STM2457 | Suppression of cell growth and induction of apoptosis | Cell Viability/Apoptosis | Not Specified | Colorectal Cancer Cells | [9] |

| UZH1a | Reduction in m6A/A ratio | Cellular Target Engagement | Not Specified | HEK293T, AML, Osteosarcoma, Kidney Cancer | [7] |

| M3i (EP102) | Tumor growth inhibition | In vivo CDX model | Not Specified | A549, SKOV3, FaDu | [10] |

Table 3: In Vivo Efficacy of METTL3 Inhibitors

| Compound | Animal Model | Dosing Regimen | Outcome | Reference |

| STM2457 | Subcutaneous xenograft (Colorectal Cancer) | Not Specified | Inhibition of tumor growth | [9] |

| M3i (EP102) | CDX models (NSCLC, Ovarian, Squamous Cell Carcinoma) | Daily | Prolonged survival, tumor growth inhibition | [10] |

| METTL3 knockdown | Subcutaneous xenograft (Oral Squamous Cell Carcinoma) | - | 80% inhibition of tumor growth at day 28 | [11] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of METTL3 inhibitors. Below are representative protocols for key preclinical experiments.

METTL3/METTL14 Biochemical Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the methyltransferase activity of the METTL3/METTL14 complex.

Principle: The assay measures the production of S-adenosylhomocysteine (SAH), a by-product of the methylation reaction, using a sensitive detection method such as the AptaFluor SAH Methyltransferase Assay.[12]

Materials:

-

Recombinant METTL3/METTL14 enzyme complex

-

S-adenosylmethionine (SAM)

-

RNA substrate (e.g., a short RNA oligonucleotide containing a consensus m6A motif)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

-

Test compound (this compound)

-

SAH detection reagents (e.g., AptaFluor SAH Assay kit)

-

384-well microplates

Procedure:

-

Prepare a serial dilution of the test compound in DMSO.

-

In a 384-well plate, add the test compound, METTL3/METTL14 enzyme, and RNA substrate in assay buffer.

-

Initiate the reaction by adding SAM.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the SAH detection reagents according to the manufacturer's instructions.

-

Read the signal (e.g., TR-FRET) on a compatible plate reader.

-

Calculate the IC50 value by fitting the dose-response curve to a four-parameter logistic equation.

Cellular m6A Quantification Assay

This assay measures the global levels of m6A in total RNA from cells treated with a METTL3 inhibitor.

Principle: An m6A dot blot assay or liquid chromatography-mass spectrometry (LC-MS/MS) can be used to quantify the m6A/A ratio.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound (this compound)

-

RNA extraction kit

-

For Dot Blot: Nylon membrane, anti-m6A antibody, secondary antibody conjugated to HRP, chemiluminescent substrate.

-

For LC-MS/MS: Nuclease P1, alkaline phosphatase, LC-MS/MS system.

Procedure (Dot Blot):

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat cells with various concentrations of the test compound for a specified duration (e.g., 48-72 hours).

-

Extract total RNA from the cells.

-

Serially dilute the RNA and spot onto a nylon membrane.

-

Crosslink the RNA to the membrane using UV irradiation.

-

Block the membrane and incubate with an anti-m6A antibody.

-

Wash the membrane and incubate with a secondary antibody.

-

Detect the signal using a chemiluminescent substrate and imaging system.

-

Quantify the dot intensity and normalize to a loading control (e.g., methylene blue staining).

Cell Viability and Apoptosis Assays

These assays determine the effect of METTL3 inhibition on cancer cell proliferation and survival.

Principle: Cell viability can be assessed using assays that measure metabolic activity (e.g., MTT, CellTiter-Glo). Apoptosis can be measured by flow cytometry using Annexin V and propidium iodide (PI) staining.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound (this compound)

-

For Viability: MTT reagent or CellTiter-Glo reagent.

-

For Apoptosis: Annexin V-FITC and PI staining kit, flow cytometer.

Procedure (Viability - MTT):

-

Seed cells in a 96-well plate.

-

Treat cells with a serial dilution of the test compound for 72 hours.

-

Add MTT reagent to each well and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Read the absorbance at 570 nm.

-

Calculate the percentage of viable cells relative to the vehicle-treated control.

In Vivo Xenograft Model

This model evaluates the anti-tumor efficacy of a METTL3 inhibitor in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth and survival is monitored.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

Test compound (this compound) formulated in a suitable vehicle

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.

-

Allow tumors to reach a palpable size (e.g., 100-200 mm³).

-

Randomize mice into treatment and control groups.

-

Administer the test compound or vehicle to the mice according to a predetermined schedule (e.g., daily oral gavage).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).

Signaling Pathways and Experimental Workflows

The anti-tumor effects of METTL3 inhibitors are mediated through the modulation of various signaling pathways. The following diagrams illustrate these pathways and a typical experimental workflow for preclinical evaluation.

Caption: METTL3 signaling pathways in cancer.

Caption: Preclinical evaluation workflow for METTL3 inhibitors.

References

- 1. The molecular mechanism of METTL3 promoting the malignant progression of lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. METTL3 depletion contributes to tumour progression and drug resistance via N6 methyladenosine-dependent mechanism in HR+HER2—breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. New insights into the regulation of METTL3 and its role in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]

- 9. METTL3 Inhibition Suppresses Cell Growth and Survival in Colorectal Cancer via ASNS Downregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. METTL3 Promotes Tumorigenesis and Metastasis through BMI1 m6A Methylation in Oral Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bellbrooklabs.com [bellbrooklabs.com]

Mettl3-IN-1 and its Effect on Gene Expression: A Technical Guide

Disclaimer: Publicly available scientific literature on a specific compound designated "Mettl3-IN-1" is limited. To provide a comprehensive technical guide as requested, this document will focus on the well-characterized, potent, and selective METTL3 inhibitor, STM2457 , as a representative example to illustrate the effects of METTL3 inhibition on gene expression. The principles and methodologies described are broadly applicable to the study of METTL3 inhibitors.

Introduction

N6-methyladenosine (m6A) is the most abundant internal modification of messenger RNA (mRNA) in eukaryotes, playing a pivotal role in the post-transcriptional regulation of gene expression.[1] This modification is dynamically installed by a "writer" complex, with Methyltransferase-like 3 (METTL3) serving as the primary catalytic subunit.[1][2] METTL3-mediated m6A modification influences mRNA splicing, nuclear export, stability, and translation, thereby impacting a wide array of cellular processes.[1] Dysregulation of METTL3 has been implicated in the pathogenesis of various diseases, most notably cancer, where it often functions as an oncogene.[1][3]

The development of small molecule inhibitors targeting METTL3, such as STM2457, has emerged as a promising therapeutic strategy, particularly in malignancies like acute myeloid leukemia (AML).[1][4] These inhibitors provide powerful tools for elucidating the downstream consequences of METTL3 catalytic inhibition and its impact on the epitranscriptome and gene expression programs. This guide provides an in-depth overview of the effects of METTL3 inhibition, using STM2457 as a case study, with a focus on quantitative data, experimental methodologies, and affected signaling pathways.

Quantitative Data on METTL3 Inhibition

The following tables summarize the quantitative data associated with the METTL3 inhibitor STM2457.

Table 1: Inhibitor Potency and Selectivity

| Compound | Target | Assay Type | IC50 | Kd | Notes |

| STM2457 | METTL3/METTL14 | Biochemical Assay | 16.9 nM[4][5] | 1.4 nM[4] | Highly potent and selective.[4] |

| UZH1a | METTL3 | Biochemical Assay | 280 nM[6][7] | - | Cell-permeable inhibitor.[6] |

| UZH1b | METTL3 | Biochemical Assay | 28 µM[2] | - | Inactive enantiomer of UZH1a.[2] |

| STM2120 | METTL3/METTL14 | Biochemical Assay | 64.5 µM[2] | - | Structurally related, less active control.[4] |

Table 2: Cellular Effects of METTL3 Inhibition with STM2457

| Cell Line | Assay Type | Parameter Measured | Effect of STM2457 | Quantitative Value |

| MOLM-13 (AML) | Cell Proliferation | Growth Inhibition | Dose-dependent reduction | IC50: 0.7 - 10.3 µM (range across various AML lines)[8] |

| MOLM-13 (AML) | Apoptosis | Cell Death | Induction of apoptosis | >2.5-fold decrease in miR-146a-5p levels[3] |

| MOLM-13 (AML) | Cell Cycle | Cell Cycle Progression | Cell cycle arrest | - |

| Mouse Primary AML Cells | Apoptosis | Cell Death | Induction of apoptosis | No effect on normal hematopoietic stem and progenitor cells[1] |

| NGP, Kelly, SK-N-BE2 (Neuroblastoma) | Gene Expression | Upregulated Genes | Enrichment in nervous system development pathways | 73 overlapping genes upregulated[9] |

| CaOV3 (Ovarian Cancer) | Gene Expression | Upregulated Genes | Interferon signaling and antiviral response pathways | - |

Table 3: Impact of METTL3 Inhibition on Gene Expression

| Cell Line | Treatment | Genes with Reduced m6A and Expression | Key Affected Genes | Pathway Analysis |

| MOLM-13 (AML) | STM2457 | 4,666 m6A peaks reduced[4] | SP1, BRD4, MYC, HOXA10[4][8] | Myeloid differentiation, cell cycle, leukemia progression[4] |

| Neuroblastoma Cell Lines | STM2457 | - | Upregulation of neuronal differentiation genes | Axon development, axonogenesis[9] |

| CaOV3 (Ovarian Cancer) | STM3006 (another potent METTL3i) | - | Upregulation of Interferon-Stimulated Genes (ISGs) like IFIH1 (MDA-5) | Interferon signaling, antiviral responses[10] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for reproducing and building upon existing findings.

Methylated RNA Immunoprecipitation followed by qPCR (MeRIP-qPCR)

This technique is used to determine the m6A status of specific mRNA transcripts.

a. Materials:

-

Magna MeRIP™ m6A Kit (e.g., Millipore #17-10499)[11]

-

Total RNA or purified mRNA from control and inhibitor-treated cells

-

Protein A/G magnetic beads[12]

-

Anti-m6A antibody[12]

-

Nuclease-free water

-

RNA Fragmentation Reagents[13]

-

qRT-PCR reagents and primers for target genes

b. Protocol:

-

RNA Preparation and Fragmentation:

-

Immunoprecipitation:

-

Incubate protein A/G magnetic beads with anti-m6A antibody in IP buffer for at least 1 hour at room temperature to prepare antibody-bead complexes.[12][14]

-

Add the fragmented mRNA to the antibody-bead mixture and incubate overnight at 4°C with gentle rotation.[12][14] A small fraction of the fragmented RNA should be saved as an input control.[15]

-

Wash the beads multiple times with IP buffer to remove non-specifically bound RNA.[14]

-

-

RNA Elution and Purification:

-

Elute the m6A-containing mRNA fragments from the beads.

-

Purify the eluted RNA and the input control RNA using a suitable RNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.[13]

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Perform reverse transcription of the eluted RNA and input control RNA to generate cDNA.

-

Use qRT-PCR with primers specific to the target genes to quantify the amount of m6A-modified mRNA.

-

Calculate the fold enrichment of m6A in the immunoprecipitated sample relative to the input control.[15]

-

Polysome Profiling

This method assesses the translational status of mRNAs by separating transcripts based on the number of associated ribosomes.

a. Materials:

-

Cultured cells (control and inhibitor-treated)

-

Cycloheximide (CHX)[16]

-

Lysis buffer (containing CHX)[17]

-

Sucrose solutions (e.g., 5-50% gradient)[16]

-

Ultracentrifuge with a swinging bucket rotor (e.g., SW41Ti)[16]

-

Gradient fractionation system with a UV detector

b. Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with the METTL3 inhibitor or vehicle control.

-

Prior to harvesting, add cycloheximide (100 µg/mL) to the culture medium for 5-15 minutes to arrest translation and trap ribosomes on the mRNA.[16][17]

-

Wash cells with ice-cold PBS containing CHX.[16]

-

Lyse the cells in a lysis buffer containing CHX and detergents on ice.[17]

-

Centrifuge the lysate to pellet nuclei and mitochondria.[17]

-

-

Sucrose Gradient Ultracentrifugation:

-

Fractionation and RNA Isolation:

-

Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.

-

Collect fractions corresponding to different polysome sizes.

-

Isolate total RNA from each fraction.[18]

-

-

Analysis:

-

Perform qRT-PCR or RNA-sequencing on the RNA from each fraction to determine the distribution of specific mRNAs across the gradient. A shift of an mRNA to lighter fractions (fewer ribosomes) upon inhibitor treatment indicates reduced translation initiation.[18]

-

Signaling Pathways and Experimental Workflows

METTL3 inhibition impacts several key signaling pathways that are critical for cell proliferation, survival, and differentiation.

METTL3-Mediated Gene Regulation

METTL3 can regulate gene expression through both m6A-dependent and -independent mechanisms. In its canonical role, METTL3 methylates target mRNAs, which are then recognized by "reader" proteins like YTHDF1/2, leading to altered mRNA stability or translation.[8] METTL3 can also promote translation independently of its catalytic activity by recruiting the translation initiation factor eIF3h.[8]

Caption: Overview of METTL3-mediated gene regulation.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for development and is often hyperactivated in cancer. METTL3 has been shown to regulate this pathway by affecting the expression of key components.[8] For instance, METTL3 can modulate the levels of LEF1, a downstream transcription factor in the Wnt pathway.[8]

Caption: METTL3 interaction with the Wnt/β-catenin signaling pathway.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a central regulator of cell growth, proliferation, and survival.[19][20] METTL3 inhibition can impact this pathway, leading to anti-tumor effects.

Caption: Overview of the PI3K/AKT signaling pathway and potential influence of METTL3 inhibition.

Experimental Workflow for a METTL3 Inhibitor Study

The following diagram outlines a typical workflow for investigating the effects of a METTL3 inhibitor on gene expression.

Caption: A typical experimental workflow for studying a METTL3 inhibitor.

Conclusion

The inhibition of METTL3 presents a compelling strategy for modulating gene expression, with significant therapeutic potential in cancer and other diseases. The use of potent and selective inhibitors like STM2457 has been instrumental in deconvoluting the complex roles of m6A modification in cellular signaling and pathophysiology. By employing a combination of epitranscriptomic, transcriptomic, and translatomic profiling techniques, researchers can gain a comprehensive understanding of the molecular consequences of METTL3 inhibition. The data and protocols presented in this guide offer a framework for the continued investigation of METTL3 inhibitors and their impact on gene expression, with the ultimate goal of translating these findings into novel therapeutic interventions.

References

- 1. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. biorxiv.org [biorxiv.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small-molecule inhibition of the METTL3/METTL14 complex suppresses neuroblastoma tumor growth and promotes differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. MeRIP-qPCR [bio-protocol.org]

- 12. Methylated RNA Immunoprecipitation (meRIP) and RT-qPCR [bio-protocol.org]

- 13. m6A-RIP-qPCR [bio-protocol.org]

- 14. An experimental workflow for identifying RNA m6A alterations in cellular senescence by methylated RNA immunoprecipitation sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Protocol to perform polysome profiling in primary differentiating murine adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. faculty.washington.edu [faculty.washington.edu]

- 18. researchgate.net [researchgate.net]

- 19. cusabio.com [cusabio.com]

- 20. creative-diagnostics.com [creative-diagnostics.com]

Methodological & Application

Application Notes and Protocols for In Vivo Use of METTL3 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

N6-methyladenosine (m6A) is the most abundant internal mRNA modification in eukaryotes, playing a critical role in RNA metabolism, including splicing, stability, and translation.[1][2] The primary catalytic enzyme responsible for this modification is the methyltransferase-like 3 (METTL3) protein, which forms a complex with other proteins like METTL14 and WTAP.[1][3] In various malignancies, including acute myeloid leukemia (AML), METTL3 is overexpressed and functions as an oncogene, promoting cancer cell growth, proliferation, and inhibiting apoptosis.[3][4][5] Consequently, METTL3 has emerged as a promising therapeutic target for anti-cancer drug development.[4][6]

These application notes provide an overview and detailed protocols for utilizing METTL3 inhibitors in preclinical in vivo models, with a focus on oncology. The information is based on published studies using potent and selective METTL3 inhibitors, such as STM2457, which serve as a proxy for compounds in the "Mettl3-IN-1" class.

Key Applications of METTL3 Inhibitors In Vivo

The primary application of METTL3 inhibitors in vivo is to assess their therapeutic efficacy and mechanism of action in various disease models.

-

Oncology :

-

Acute Myeloid Leukemia (AML) : This is the most studied application. Pharmacological inhibition of METTL3 has been shown to impair engraftment, prolong survival, reduce AML growth, and promote differentiation and apoptosis in various AML mouse models.[1][4]

-

Solid Tumors : Preclinical studies show efficacy in models of non-small cell lung cancer (NSCLC), colorectal cancer (CRC), ovarian cancer, and triple-negative breast cancer (TNBC).[7][8][9] Inhibition can suppress proliferation and metastasis.[5][7]

-

Immuno-Oncology : METTL3 inhibition can induce a cell-intrinsic interferon response, leading to the formation of double-stranded RNA (dsRNA). This enhances anti-tumor immunity and potentiates T-cell killing of cancer cells.[10][11] It may be combined with immune checkpoint inhibitors for heightened efficacy.[11]

-

-

Non-Oncological Applications : While most inhibitor studies are in cancer, genetic knockout models of Mettl3 highlight its role in other biological processes, suggesting potential therapeutic applications.

-

Cardiac Homeostasis : METTL3 is necessary for maintaining cardiac function. Overexpression can drive hypertrophy, while cardiac-specific knockout can lead to heart failure, indicating its role in cardiac remodeling.[12]

-

Muscle Maintenance : Myofiber-specific deletion of METTL3 can lead to muscle wasting and prevent overload-induced hypertrophy, pointing to its role in muscle growth and maintenance.[13]

-

METTL3 Signaling Pathways

METTL3 exerts its biological effects by regulating the m6A modification of various transcripts, thereby influencing multiple downstream signaling pathways critical for cell survival, proliferation, and differentiation.[6][14]

Caption: Key signaling pathways regulated by METTL3-mediated m6A modification in cancer.

Experimental Protocols for In Vivo Models

The following protocols are generalized from published studies on METTL3 inhibitors in mouse models of cancer. Researchers should adapt these protocols based on the specific inhibitor, cancer model, and experimental goals.

General Experimental Workflow

The workflow for evaluating a METTL3 inhibitor in vivo typically involves model selection, compound administration, monitoring, and endpoint analysis.

References

- 1. Small molecule inhibition of METTL3 as a strategy against myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mining for METTL3 inhibitors to suppress cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. METTL3 plays multiple functions in biological processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. The role and mechanism of METTL3 in cancer: emerging insights into m6A methylation and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. The N6-Methyladenosine mRNA Methylase METTL3 Controls Cardiac Homeostasis and Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The m6A methyltransferase METTL3 regulates muscle maintenance and growth in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Multiple Functions and Mechanisms Underlying the Role of METTL3 in Human Cancers [frontiersin.org]

Mettl3-IN-1: Application Notes and Protocols for Researchers

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides detailed application notes and protocols for the use of Mettl3-IN-1, a small molecule inhibitor of the N6-adenosine-methyltransferase METTL3.[1][2] METTL3 is the catalytic core of the methyltransferase complex responsible for the most abundant internal mRNA modification, N6-methyladenosine (m6A).[3][4][5] Dysregulation of METTL3 has been implicated in the progression of various human cancers, making it a compelling target for therapeutic development.[3][4][6][7] These protocols are intended for researchers, scientists, and drug development professionals investigating the role of METTL3 and the therapeutic potential of its inhibition.

Product Information and Properties

This compound is a polyheterocyclic compound that acts as an inhibitor of METTL3.[1] Understanding its physical and chemical properties is crucial for its effective use in experiments.

| Property | Value | Reference |

| IUPAC Name | Not Publicly Available | |

| Synonyms | Compound 23 | [1] |

| CAS Number | 2648257-77-4 | [1] |

| Molecular Formula | C₂₅H₂₄FN₅O₂ | [1] |

| Molecular Weight | 445.49 g/mol | [1] |

| Appearance | Solid (Assumed) | |

| Purity | >98% (Typical) |

Solubility and Solution Preparation

Proper dissolution and storage of this compound are critical for maintaining its activity and ensuring reproducible experimental results. Solubility should be confirmed for each specific lot and solvent used.

Solubility Data

Quantitative solubility data for this compound is not extensively published. The following table provides guidance based on common solvents used for similar small molecules. It is strongly recommended to perform small-scale solubility tests before preparing large-volume stock solutions.

| Solvent | Anticipated Solubility | Notes |

| DMSO | ≥ 20 mg/mL | Common solvent for preparing high-concentration stock solutions.[8][9] |

| Ethanol | Sparingly Soluble | May require heating or sonication to fully dissolve. |

| Water | Insoluble | Not recommended as a primary solvent. |

Protocol: Preparation of Stock Solutions

Stock solutions should be prepared in a high-quality, anhydrous solvent like DMSO.[10]

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile, polypropylene microcentrifuge tubes

-

Vortex mixer and/or sonicator

Procedure:

-

Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

-

Weigh the required amount of this compound powder using an analytical balance.

-

Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 224.5 µL of DMSO to 1 mg of this compound).

-

Vortex the solution thoroughly to dissolve the compound. If precipitation occurs, gentle warming (up to 37°C) or sonication can be used to aid dissolution.[11]

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[11]

Storage and Stability

Proper storage is essential to maintain the integrity of the compound.

| Solution Type | Storage Temperature | Shelf Life | Notes |

| Solid Powder | -20°C | ≥ 2 years | Store desiccated and protected from light. |

| DMSO Stock Solution | -20°C or -80°C | ≥ 6 months at -20°C; ≥ 1 year at -80°C | Aliquoting is highly recommended to avoid repeated freeze-thaw cycles.[9][11] |

In Vitro Experimental Protocols

The following protocols provide a framework for studying the effects of this compound in a cellular context.

Signaling Pathway of METTL3 in Cancer

METTL3 has been shown to act as an oncogene in several cancers by promoting proliferation, migration, and invasion.[3][4][6][12] It exerts its effects by regulating the m6A modification of various target mRNAs, which in turn influences multiple downstream signaling pathways, including the PI3K/AKT, MAPK, and MYC pathways.[3][4][6][12][13]

Figure 1. Simplified METTL3 signaling pathway in cancer.

Protocol: Cell Viability Assay (MTS/CCK-8)

This protocol is designed to assess the effect of this compound on cancer cell proliferation.

Materials:

-

Complete growth medium

-

96-well cell culture plates

-

This compound stock solution (10 mM in DMSO)

-

MTS or CCK-8 reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

Prepare serial dilutions of this compound in complete medium from the 10 mM stock. The final DMSO concentration should not exceed 0.1%. A vehicle control (DMSO only) must be included.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate for an additional 48-72 hours.

-

Add 10-20 µL of MTS or CCK-8 reagent to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a plate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol: Western Blot Analysis

This protocol is used to measure changes in protein expression downstream of METTL3 inhibition.

Materials:

-

Cancer cells treated with this compound or vehicle control

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-